Ammonium, pentamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate

Description

Ammonium, pentamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) is a quaternary ammonium compound (QAC) characterized by:

- Two dimethylammonium centers linked by a pentamethylene chain (C₅).

- Each ammonium group is substituted with a 1-methyl-3-(2,6,6-trimethylcyclohexen-1-yl)propyl moiety, introducing steric bulk and hydrophobicity.

- Dibromide counterions and a sesquihydrate (1.5 H₂O) formulation, influencing solubility and crystallinity.

- Likely applications as a surfactant, biocide, or chemical intermediate due to its cationic and amphiphilic nature .

Properties

CAS No. |

66827-13-2 |

|---|---|

Molecular Formula |

C35H68Br2N2 |

Molecular Weight |

676.7 g/mol |

IUPAC Name |

5-[dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azaniumyl]pentyl-dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azanium;dibromide |

InChI |

InChI=1S/C35H68N2.2BrH/c1-28-18-16-24-34(5,6)32(28)22-20-30(3)36(9,10)26-14-13-15-27-37(11,12)31(4)21-23-33-29(2)19-17-25-35(33,7)8;;/h30-31H,13-27H2,1-12H3;2*1H/q+2;;/p-2 |

InChI Key |

LHQKSQBWOAFDNE-UHFFFAOYSA-L |

Canonical SMILES |

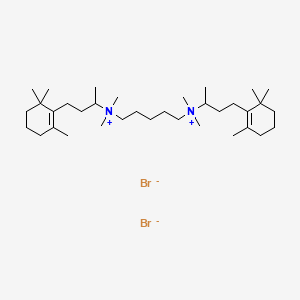

CC1=C(C(CCC1)(C)C)CCC(C)[N+](C)(C)CCCCC[N+](C)(C)C(C)CCC2=C(CCCC2(C)C)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, pentamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) typically involves multiple steps. The process begins with the preparation of the cyclohexenyl precursor, followed by the introduction of the methyl groups through alkylation reactions. The final step involves the formation of the ammonium salt through a quaternization reaction with dimethylamine and subsequent bromination to yield the dibromide salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis. The sesquihydrate form is obtained by crystallization from an aqueous solution, ensuring the incorporation of water molecules into the crystal lattice.

Chemical Reactions Analysis

Types of Reactions

Ammonium, pentamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield the corresponding amines.

Substitution: The bromide ions can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Ammonium, pentamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate) has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in studies of cell membrane interactions and ion transport.

Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological membranes and proteins. The ammonium groups facilitate binding to negatively charged sites, while the hydrophobic cyclohexenyl groups allow for membrane insertion. This dual interaction disrupts membrane integrity and affects ion transport, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Methylene Chain Length

The length of the methylene bridge between ammonium centers critically impacts molecular weight, hydrophobicity, and ion-exchange capacity.

Key Findings :

- Longer methylene chains (e.g., decamethylene) increase hydrophobicity, enhancing adsorption on natural zeolites or clays .

Substituent Variations

The cyclohexenyl substituents and counterions modulate solubility and biological activity.

Key Findings :

- Bulky 2,6,6-trimethylcyclohexenyl groups in the target compound may limit interactions with biological membranes compared to smaller substituents .

- Aryl-substituted variants (e.g., diisopropylphenyl) exhibit stronger van der Waals forces, useful in phase-transfer catalysis .

Counterion and Hydration Effects

Counterions and hydration states influence solubility and stability.

Biological Activity

Ammonium, pentamethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, sesquihydrate is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and potential applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 688.4 g/mol. Its structural complexity includes multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. It is hypothesized to function as a cationic surfactant , which can disrupt lipid bilayers, leading to increased permeability. This mechanism is common among quaternary ammonium compounds, which have been shown to exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.

Antimicrobial Activity

Several studies have indicated that quaternary ammonium compounds exhibit significant antimicrobial activity. For instance:

- In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential use in disinfectants and antiseptics.

- A comparative analysis showed that the compound's antimicrobial efficacy was enhanced in the presence of certain organic solvents, which may facilitate its penetration into microbial cells.

Cytotoxicity

While the antimicrobial properties are promising, cytotoxicity remains a concern:

- Cell viability assays indicate that at higher concentrations, the compound can induce cytotoxic effects on mammalian cell lines. The half-maximal inhibitory concentration (IC50) values vary significantly depending on the cell type used for testing.

- Research has shown that the compound's cytotoxic effects are dose-dependent, necessitating careful consideration in therapeutic applications.

Case Studies

- Study on Antimicrobial Efficacy : A laboratory study assessed the effectiveness of this compound against biofilms formed by Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm mass when treated with the compound at concentrations above 0.5% (w/v).

- Toxicological Assessment : In a toxicological evaluation involving rat models, the compound was administered at varying doses. Observations included alterations in liver enzyme levels and histopathological changes in liver tissues at high doses, indicating potential hepatotoxicity.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 688.4 g/mol |

| Antimicrobial Activity (IC50) | Varies by strain |

| Cytotoxicity (IC50) | Varies by cell line |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.